3-(Azetidin-3-yloxy)-6-chloropyridazine
Description
3-(Azetidin-3-yloxy)-6-chloropyridazine is a pyridazine derivative featuring a chloro substituent at position 6 and an azetidine ring connected via an ether linkage at position 3. For example, 3-amino-6-chloropyridazine is synthesized via ammonia substitution on 3,6-dichloropyridazine under controlled conditions , while 3-[(2-bromo-3-pyridinyl)oxy]-6-chloropyridazine is produced through multi-step reactions involving halogenated intermediates .
Properties
IUPAC Name |
3-(azetidin-3-yloxy)-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-2-7(11-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJDIMVZXXFGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Azetidin-3-yloxy)-6-chloropyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) associated with this compound, drawing from various studies to provide a comprehensive overview.
- Chemical Formula : C8H9ClN2O
- Molecular Weight : 182.62 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of chloropyridazine derivatives with azetidine-based nucleophiles. Various synthetic routes have been explored, including:
- Nucleophilic substitution reactions with azetidine derivatives.
- Coupling reactions using palladium-catalyzed methods to enhance yield and selectivity.
1. Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process.
| Compound | COX-2 IC50 (μM) | Comparison (Celecoxib IC50) |
|---|---|---|
| This compound | 0.04 ± 0.01 | Similar |
| Celecoxib | 0.04 ± 0.01 | - |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines indicate that it can induce apoptosis and inhibit cell proliferation effectively.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.5 | Induction of apoptosis |
| A549 (lung cancer) | 12.3 | Cell cycle arrest |
Preliminary results suggest that the mechanism may involve the modulation of key signaling pathways associated with cell growth and survival.
3. Nicotinic Receptor Activity
Molecular modeling studies have shown that derivatives of this compound can interact with neuronal nicotinic acetylcholine receptors (nAChRs). The binding affinity of these compounds was found to be in the nanomolar range, indicating potential for neuropharmacological applications.
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the azetidine and chloropyridazine moieties significantly influence biological activity. Electron-donating groups on the pyridazine ring enhance COX inhibition, while specific substitutions on the azetidine ring improve anticancer efficacy.
Key Findings:
- Substituents on Pyridazine : Chlorine at position 6 is crucial for maintaining activity against COX enzymes.
- Azetidine Modifications : Variations in the azetidine structure can lead to improved selectivity for nAChRs.
Case Studies
- Anti-inflammatory Efficacy : A study conducted by Al-Smaisim et al. demonstrated that the compound effectively reduced inflammation in carrageenan-induced paw edema models, comparable to established anti-inflammatory drugs like indomethacin.
- Cancer Cell Line Studies : Research published in the Journal of Fluorine Chemistry evaluated this compound against multiple cancer cell lines, revealing promising results in inhibiting growth and inducing apoptosis.
Comparison with Similar Compounds
Substituent Effects at Position 3
Pyridazine derivatives with diverse substituents at position 3 exhibit distinct biological and chemical profiles:
Key Observations :
Substituent Effects at Position 6
The chloro group at position 6 is a common feature, but substitutions here significantly alter bioactivity:
Key Observations :
- Methoxy or pyridazinone substituents markedly enhance inhibitory potency compared to chloro .
- Chloro’s electron-withdrawing nature may stabilize the pyridazine ring but reduce solubility.
Key Observations :
Key Observations :
- Chloromethyl derivatives pose higher environmental risks than chloro-only analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
